Mifepristone (RU-486) is a potent synthetic steroidal compound widely procured as a pure, competitive antagonist of the progesterone receptor (PR) and glucocorticoid receptor (GR). In chemoinformatics and pharmacological screening, it serves as the definitive reference standard for inducing complete dual PR/GR blockade. Characterized by exceptionally high receptor binding affinities—often exceeding those of endogenous ligands and synthetic agonists—Mifepristone is essential for validating receptor-mediated pathways in reproductive biology, hypercortisolism (Cushing's syndrome) models, and hormone-dependent oncology research. As a Biopharmaceutical Classification System (BCS) Class II/IV compound, its procurement requires careful consideration of its low aqueous solubility, necessitating specialized formulation strategies such as co-solvents (e.g., PEG 400) or nano-encapsulation to ensure reproducible in vivo bioavailability and processability [1].
Substituting Mifepristone with closely related compounds fundamentally alters experimental outcomes due to distinct mechanisms of action. Replacing it with other selective progesterone receptor modulators (SPRMs) like Ulipristal Acetate (UPA) introduces unwanted partial agonist activity and significantly weaker GR antagonism, failing to achieve the complete receptor silencing required in rigorous knockout-like models. Conversely, substituting Mifepristone with anti-cortisolic agents like Ketoconazole shifts the mechanism from competitive receptor blockade to upstream steroidogenesis inhibition. While Ketoconazole lowers circulating cortisol synthesis, Mifepristone blocks the GR directly, leading to a compensatory increase in adrenocorticotropic hormone (ACTH) and cortisol. This neuroendocrine feedback divergence makes the two compounds non-interchangeable when designing downstream metabolic or receptor-specific assays [1].
In competitive binding assays, Mifepristone demonstrates a highly potent affinity for the glucocorticoid receptor (GR) with an IC50 of 2.6 nM. When benchmarked against the highly potent synthetic GR agonist Dexamethasone, Mifepristone exhibits more than three times the relative binding affinity [1]. This ensures that Mifepristone can competitively displace even high concentrations of synthetic agonists in targeted cellular models.
| Evidence Dimension | Relative Binding Affinity (RBA) for GR |
| Target Compound Data | GR IC50 = 2.6 nM (>3x higher affinity than Dexamethasone) |
| Comparator Or Baseline | Dexamethasone (Baseline GR agonist) |
| Quantified Difference | Mifepristone has >3 times the binding affinity for GR compared to Dexamethasone. |
| Conditions | In vitro receptor competitive binding assays. |
Procurement of Mifepristone ensures complete and irreversible GR blockade even in models utilizing high concentrations of potent synthetic glucocorticoids.
While both Mifepristone and Ulipristal Acetate (UPA) are classified as SPRMs, their off-target GR profiles diverge significantly. Ulipristal Acetate possesses a 50% lower binding affinity for isolated GR compared to Mifepristone [1]. In HepG2 cellular reporter assays, this translates to UPA acting only as a weak or partial antagonist at the GR, whereas Mifepristone maintains pure, potent antagonism capable of completely blocking dexamethasone-induced gene transcription [1].
| Evidence Dimension | GR Binding Affinity and Antagonistic Activity |
| Target Compound Data | Pure, complete GR antagonist |
| Comparator Or Baseline | Ulipristal Acetate (50% lower GR binding affinity; partial/weak GR antagonism) |
| Quantified Difference | UPA exhibits a 50% reduction in GR affinity and fails to induce complete transcriptional blockade compared to Mifepristone. |
| Conditions | HepG2 reporter assays and isolated GR binding models. |
For researchers requiring simultaneous or specific GR silencing alongside PR blockade, Mifepristone is the strictly preferred agent over mixed-profile SPRMs like UPA.
In hypercortisolism research workflows, the choice of agent dictates the biomarker tracking strategy. Mifepristone acts as a competitive glucocorticoid receptor antagonist, which blocks downstream signaling but induces a compensatory increase in circulating adrenocorticotropic hormone (ACTH) and cortisol [1]. In contrast, substituting with Ketoconazole—a steroidogenesis inhibitor—suppresses CYP11B1/CYP17A1, directly lowering cortisol synthesis. This fundamental divergence means that when using Mifepristone, researchers cannot use serum cortisol as a marker of efficacy, requiring a shift to downstream metabolic readouts [1].
| Evidence Dimension | Circulating Serum Cortisol and ACTH Levels |
| Target Compound Data | Increases circulating cortisol/ACTH via competitive receptor blockade and feedback loss |
| Comparator Or Baseline | Ketoconazole (Decreases circulating cortisol via synthesis inhibition) |
| Quantified Difference | Mifepristone raises ACTH/cortisol while blocking their effects, whereas Ketoconazole suppresses their synthesis. |
| Conditions | In vivo pharmacokinetic and endocrine feedback models. |
Buyers must select Mifepristone when the experimental design demands downstream receptor inhibition without suppressing upstream endogenous hormone production.
Mifepristone is classified as a Biopharmaceutical Classification System (BCS) Class II/IV compound, characterized by high permeability but practically zero aqueous solubility[1]. When formulated in standard aqueous laboratory vehicles, it suffers from rapid precipitation and highly variable in vivo dosing. Quantitative dissolution studies demonstrate that utilizing targeted co-solvents (such as PEG 400) combined with ultrasonication increases Mifepristone's solubility to 90–100 mg/mL, a critical processability metric for ensuring reproducible oral bioavailability in animal models [1].
| Evidence Dimension | Aqueous Solubility and In Vivo Bioavailability |
| Target Compound Data | Max solubility ~90-100 mg/mL in PEG 400 under ultrasonication |
| Comparator Or Baseline | Standard aqueous vehicles (Practically insoluble, variable dosing) |
| Quantified Difference | Targeted excipient formulation increases solubility from near-zero to 100 mg/mL, preventing precipitation. |
| Conditions | In vitro dissolution and in vivo oral gavage preparation. |
Procurement teams must anticipate the need for specialized excipients and non-aqueous vehicles to ensure reliable dosing and reproducible pharmacokinetics in animal models.
Directly following its superior binding affinity over Dexamethasone and Progesterone, Mifepristone is the strictly indicated pharmacological tool for inducing complete receptor silencing. It is procured to validate receptor-mediated gene transcription pathways in breast cancer (e.g., MCF-7, MDA-MB-231) and ovarian cancer cell lines, where mixed SPRMs like Ulipristal Acetate fail to provide pure antagonism[1].
Because Mifepristone blocks the glucocorticoid receptor without inhibiting upstream steroidogenesis, it is the required agent for studying the peripheral metabolic effects of GR blockade (e.g., insulin resistance, hypertension) in the presence of elevated circulating ACTH and cortisol. This workflow fit makes it mechanistically distinct from synthesis inhibitors like Ketoconazole for specific downstream targeting [2].
As a classic BCS Class II/IV compound with highly pH-dependent and poor aqueous solubility, Mifepristone serves as a rigorous benchmark active pharmaceutical ingredient (API) for testing novel drug delivery platforms. It is widely procured for the development of liquisolid compacts, amorphous solid dispersions, and chitosan-based nanoparticles designed to overcome the handling and processability limitations of lipophilic steroids [3].
Irritant;Health Hazard